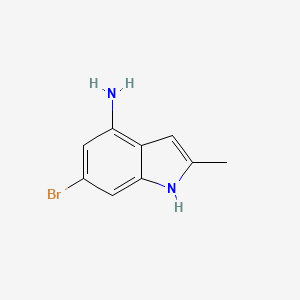

6-Bromo-2-methyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXGASYMFBVMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294465 | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-32-7 | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on 6-Bromo-2-methyl-1H-indol-4-amine: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter functionalized indoles as privileged scaffolds in medicinal chemistry. Among these, 6-Bromo-2-methyl-1H-indol-4-amine stands out as a highly versatile, . It is strategically designed to serve as a hinge-binding motif in kinase inhibitors while providing orthogonal synthetic handles for late-stage diversification. This whitepaper dissects its structural causality, provides a self-validating synthetic protocol, and outlines its role in modern drug development.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. Below is a summary of its core quantitative data[1][2].

| Property | Value | Causality / Implication |

| Molecular Formula | C9H9BrN2 | Dictates a compact, nitrogen-rich aromatic system. |

| Molecular Weight | 225.09 g/mol | Low MW ensures high ligand efficiency (LE) when incorporated into larger lead compounds. |

| CAS Registry Number | 1260385-32-7 | Unique identifier for sourcing and regulatory documentation. |

| SMILES | Cc1cc2c(N)cc(Br)cc2[nH]1 | Encodes the 2-methyl, 4-amino, and 6-bromo topology for in silico modeling. |

Molecular Architecture & Structural Causality

Every functional group on this indole core has been selected for a specific chemical or biological purpose.

-

The Indole Core: Provides a rigid, planar, electron-rich aromatic system that readily intercalates into hydrophobic pockets of target proteins.

-

The 2-Methyl Group: Introduces steric bulk adjacent to the indole nitrogen. This steric shielding restricts the rotational degrees of freedom of the molecule in the binding pocket, locking it into a specific bioactive conformation. Furthermore, it modulates the pKa of the indole NH, subtly tuning its hydrogen-bond donor capacity.

-

The 4-Amino Group: This is the primary pharmacophore element. Positioned at C4, the primary amine acts as a critical bidentate hydrogen-bond donor/acceptor. In kinase inhibitor design, the 4-amino group pairs with the indole NH to form a robust .

-

The 6-Bromo Substitution: The bromine atom serves a dual purpose. Biologically, it exploits the "heavy atom effect" and can participate in halogen bonding with backbone carbonyls in deep, lipophilic pockets. Synthetically, it is an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid3 at the C6 position[3].

Target Binding & Pharmacophore Logic

To visualize how this building block interacts with biological targets (such as the ATP-binding site of kinases), we map its functional groups to their respective binding roles.

Pharmacophore mapping of 6-Bromo-2-methyl-1H-indol-4-amine in a kinase ATP-binding pocket.

Synthetic Methodology & Experimental Protocol

The synthesis of 6-Bromo-2-methyl-1H-indol-4-amine typically proceeds via the reduction of its corresponding nitro precursor, 6-bromo-2-methyl-4-nitro-1H-indole.

Causality in Reagent Selection

Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here. The palladium catalyst will rapidly hydrodebrominate the C6 position, destroying the synthetic handle. Instead, we utilize a mild, chemoselective dissolving metal reduction (Iron/Ammonium Chloride) or Tin(II) chloride (SnCl2) to reduce the nitro group while .

Step-by-Step Protocol: Chemoselective Reduction

-

Preparation: In an inert atmosphere, dissolve 1.0 equivalent of 6-bromo-2-methyl-4-nitro-1H-indole in a mixture of Ethanol and Water (4:1 v/v).

-

Activation: Add 5.0 equivalents of Iron powder (Fe) and 5.0 equivalents of Ammonium Chloride (NH4Cl). The NH4Cl acts as a mild proton source, activating the iron surface without creating an overly acidic environment that could degrade the indole core.

-

Reaction: Heat the suspension to 80°C (reflux) for 2-4 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

-

Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 6-Bromo-2-methyl-1H-indol-4-amine as a solid.

Chemoselective synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

Analytical Validation

To ensure the integrity of the synthesized batch, a self-validating analytical suite must be employed:

-

LC-MS: Confirm the molecular weight. The mass spectrum should display the characteristic 1:1 isotopic doublet at m/z 225 and 227 [M+H]+, confirming the presence of a single bromine atom.

-

1H NMR (DMSO-d6):

-

Observe the 2-methyl singlet at ~2.3 ppm.

-

Observe the broad singlet for the primary amine (-NH2) integrating to 2 protons, typically around 5.0-5.5 ppm.

-

Observe the indole NH as a broad singlet >10.5 ppm.

-

The aromatic region will show two meta-coupled protons (J ~ 1.5-2.0 Hz) for the C5 and C7 positions, confirming the substitution pattern.

-

References

-

Title : 6-Bromo-2-methyl-1H-indol-4-amine | ChemScene Source : Chemikart URL :[Link]

-

Title : Catalog 2019 Source : Namiki Shoji Co., Ltd. URL : [Link]

Sources

6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7): A Comprehensive Guide to Structural Identifiers, Synthetic Pathways, and Pharmacological Utility

Executive Summary

The compound 6-Bromo-2-methyl-1H-indol-4-amine represents a highly functionalized, privileged scaffold in modern medicinal chemistry and drug discovery. Featuring a C6-bromine atom for cross-coupling versatility, a C2-methyl group for steric tuning, and a C4-amine for hydrogen-bonding interactions, this building block is frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an authoritative guide on its structural identifiers, rationalizes its synthetic pathways, and details self-validating experimental protocols for its preparation.

Chemical Identity & Structural Parameters

Accurate structural identification is critical for computational modeling, procurement, and analytical verification. The table below consolidates the core identifiers and physicochemical properties of 6-Bromo-2-methyl-1H-indol-4-amine.

| Parameter | Value |

| Chemical Name | 6-Bromo-2-methyl-1H-indol-4-amine |

| CAS Registry Number | 1260385-32-7 |

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.09 g/mol |

| SMILES String | CC1=CC2=C(C=C(C=C2N1)Br)N |

| Topological Polar Surface Area (TPSA) | 41.81 Ų |

| Hydrogen Bond Donors | 2 (Indole -NH, Amine -NH2) |

| Hydrogen Bond Acceptors | 1 (Amine -N) |

Mechanistic Insights: Rationalizing the Synthetic Pathway

The synthesis of highly substituted indoles requires careful consideration of regioselectivity and chemoselectivity. While the Leimgruber-Batcho or Bartoli syntheses are common for general indole formation, the Fischer Indole Synthesis is the most robust and scalable method for accessing 2-methylindoles specifically[1].

Step 1: Fischer Indolization

The reaction between (3-bromo-5-nitrophenyl)hydrazine and acetone under acidic conditions (e.g., using polyphosphoric acid or ZnCl₂) initiates the Fischer indolization[1][2]. The mechanism proceeds via the formation of an arylhydrazone, which undergoes a [3,3]-sigmatropic rearrangement. The subsequent elimination of ammonia yields the indole core. Because the starting hydrazine is meta-substituted relative to the nitro group, cyclization can occur at either ortho position, resulting in a mixture of two regioisomers: 6-bromo-2-methyl-4-nitro-1H-indole and 4-bromo-2-methyl-6-nitro-1H-indole. These must be separated via silica gel chromatography[1].

Step 2: Chemoselective Nitro Reduction

The critical challenge in the final synthetic step is reducing the C4-nitro group to an amine without inducing hydrodehalogenation of the C6-bromine atom. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) frequently cleaves aryl-bromide bonds. Therefore, a milder, chemoselective reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous alcoholic solvent is employed[3][4]. The iron surface acts as the electron source, while NH₄Cl provides the necessary protons in a near-neutral medium, ensuring quantitative reduction of the nitro group while leaving the aryl bromide entirely intact[3].

Synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine via Fischer Indole cyclization.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies are designed with built-in validation checkpoints to ensure reproducibility and high yields.

Protocol A: Synthesis of 6-Bromo-2-methyl-4-nitro-1H-indole

-

Hydrazone Formation: In a round-bottom flask, dissolve 1.0 eq of (3-bromo-5-nitrophenyl)hydrazine in excess acetone. Stir at room temperature for 2 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the hydrazine.

-

Cyclization: Concentrate the mixture under reduced pressure to yield the crude hydrazone. Dissolve this intermediate in glacial acetic acid and add 2.0 eq of anhydrous ZnCl₂[1].

-

Heating & Validation: Heat the reaction mixture to 90°C. Validation Check: The solution will transition from yellow to deep brown, indicating the elimination of ammonia and the successful formation of the indole core.

-

Workup & Separation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the desired 6-bromo-2-methyl-4-nitro-1H-indole from its regioisomer.

Protocol B: Chemoselective Reduction to Target Amine

-

Setup: To a 500 mL three-necked flask, add the purified 4-nitroindole intermediate (1.0 eq), iron powder (5.0 eq, ~200 mesh), and ammonium chloride (5.0 eq)[4].

-

Solvent Addition: Suspend the mixture in a 4:1 solution of Ethanol/Water.

-

Reflux & Validation: Heat the vigorously stirred suspension to reflux (approx. 80°C). Validation Check: Monitor via LC-MS or TLC. The starting material should disappear within 2–3 hours, replaced by a more polar, ninhydrin-active spot corresponding to the amine[5].

-

Filtration: Cool the mixture to room temperature. Filter the black iron sludge through a pad of Celite® to remove inorganic salts, washing the pad thoroughly with ethyl acetate[5].

-

Isolation: Concentrate the filtrate under reduced pressure, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 6-Bromo-2-methyl-1H-indol-4-amine[4].

Pharmacological Utility & Downstream Applications

The 4-aminoindole scaffold is a privileged structure in the development of ATP-competitive kinase inhibitors. The C4-amine acts as a critical hydrogen bond donor to the hinge region of the kinase (e.g., JAK, PIM, or FLT3 kinases), while the C2-methyl group occupies a specific hydrophobic pocket, enhancing target selectivity. Furthermore, the C6-bromine serves as a versatile synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly explore chemical space and optimize pharmacokinetic properties.

Mechanism of action for kinase inhibitors derived from the 4-aminoindole scaffold.

References

- 6-Bromo-2-methyl-1H-indol-4-amine | ChemScene | Chemikart Source: Chemikart URL

- 6-Bromo-2-methyl-1H-indol-4-amine SMILES | Chemikart Source: Chemikart URL

- Fischer Indole Synthesis: Mechanism, Steps & Importance Source: Vedantu URL

- Protocol for Fischer Indole Synthesis of 2-Methylindoles Source: Benchchem URL

- Source: Taylor & Francis Online (Synthetic Communications)

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines Source: Benchchem URL

- Reduction of nitro arene by Fe/ammonium chloride Source: ChemSpider Synthetic Pages URL

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill Source: RSC Publishing URL

Sources

The Therapeutic Potential of 6-Bromo-2-methyl-1H-indol-4-amine Derivatives: A Technical Guide for Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities. The strategic introduction of functional groups, such as a bromine atom, to the indole scaffold can significantly enhance a molecule's biological potency and selectivity. This guide provides an in-depth exploration of the synthesis, potential biological activities, and therapeutic applications of derivatives of 6-Bromo-2-methyl-1H-indol-4-amine, a promising scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is emerging, this document synthesizes data from structurally related bromo-indole compounds to provide a comprehensive resource for researchers and drug development professionals.

The 6-Bromo-2-methyl-1H-indol-4-amine Scaffold: A Privileged Structure

The 6-Bromo-2-methyl-1H-indol-4-amine core combines several key features that make it an attractive starting point for drug discovery:

-

The Indole Ring: An electron-rich aromatic system that can engage in various biological interactions, including π-stacking and hydrogen bonding.

-

The Bromine Atom at the 6-position: This halogen substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also serve as a handle for further synthetic modifications.

-

The Methyl Group at the 2-position: This group can influence the molecule's steric and electronic properties, potentially improving target binding and metabolic stability.

-

The Amine Group at the 4-position: A versatile functional group that can be readily derivatized to generate a library of analogues with diverse biological activities. It can also act as a key hydrogen bond donor or acceptor in interactions with biological targets.

Synthetic Strategies for 6-Bromo-2-methyl-1H-indol-4-amine Derivatives

A plausible and efficient synthetic route to the core structure and its derivatives is crucial for enabling extensive biological evaluation. A proposed synthetic pathway is outlined below, based on established methodologies for indole synthesis.

Proposed Synthesis of the 6-Bromo-2-methyl-1H-indol-4-amine Core

A potential synthetic approach involves a multi-step sequence starting from a commercially available substituted aniline.

Caption: A general synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indol-4-amine

-

Diazotization of a Substituted Aniline: A solution of the appropriate substituted aniline in a mineral acid (e.g., HCl) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

-

Intramolecular Cyclization: The resulting diazonium salt is then treated with a reducing agent (e.g., tin(II) chloride) to facilitate cyclization and formation of the indole ring.

-

Bromination: The indole core is regioselectively brominated at the 6-position using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[1]

-

Nitration: The 6-bromoindole is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Reduction of the Nitro Group: The 4-nitro group is reduced to the corresponding amine using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H2, Pd/C).[2]

-

Methylation: The 2-methyl group can be introduced at an appropriate stage, for instance, through a Fischer indole synthesis using a corresponding ketone or via other established methylation methods for indoles.

Biological Activities of 6-Bromoindole Derivatives

Based on extensive research on structurally related compounds, derivatives of 6-Bromo-2-methyl-1H-indol-4-amine are anticipated to exhibit a range of significant biological activities.

Anticancer Activity

Numerous 6-bromoindole derivatives have demonstrated potent anticancer activity. For instance, the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has shown significant anticancer effects against various tumor cell lines.[3] The proposed mechanism for some bromo-indole compounds involves the induction of apoptosis.[3]

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of Kinases: Many indole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

-

Anti-proliferative Effects: Halting the uncontrolled division of cancer cells.[5][6]

Table 1: Anticancer Activity of Selected Bromoindole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Leukemia) | Potent | [3] |

| N-alkyl-3,6-dibromocarbazole derivatives | MCF-7, MDA-MB-231 (Breast) | 4.7–32.2 µM | [5] |

| 6-bromoisatin | HT29, Caco-2 (Colorectal) | ~100 µM | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of 6-Bromo-2-methyl-1H-indol-4-amine) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antimicrobial and Antifungal Activity

Bromoindole derivatives have emerged as a promising class of antimicrobial and antifungal agents.[8][9][10] They have shown activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Potential Antimicrobial Mechanisms:

-

Membrane Permeabilization: Disrupting the integrity of the bacterial cell membrane.[8]

-

Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.[9][10]

-

Enzyme Inhibition: Targeting essential bacterial enzymes.

Table 2: Antimicrobial and Antifungal Activity of Selected Bromoindole Derivatives

| Compound | Microorganism | Activity (MIC/EC50) | Reference |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Potent | [8] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli, Staphylococcus aureus | 8 mg/L (MIC) | [9][10] |

| 6-bromoindole | Botrytis cinerea, Monilinia fructicola | 11.62 µg/mL, 18.84 µg/mL (EC50) | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Neuroprotective Activity

The indole scaffold is present in many neuroactive compounds, and its derivatives have shown potential in the treatment of neurodegenerative diseases.[12][13] The antioxidant and radical scavenging properties of some indole derivatives contribute to their neuroprotective effects.

Potential Neuroprotective Mechanisms:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of Neurotransmitter Systems: Interacting with receptors and enzymes involved in neurotransmission.

-

Anti-inflammatory Effects: Reducing neuroinflammation, a key factor in many neurodegenerative disorders.

Caption: Proposed mechanism of neuroprotection by 6-bromoindole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-Bromo-2-methyl-1H-indol-4-amine derivatives can be fine-tuned by modifying different parts of the molecule.

-

Substitution at the 4-amino group: Introducing various substituents on the amino group can significantly impact activity. For example, creating amide, sulfonamide, or urea derivatives can lead to compounds with improved potency and selectivity.

-

Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups can influence steric interactions with the target protein.

-

Substitution at the N1 position of the indole ring: Alkylation or arylation at this position can alter the electronic properties and lipophilicity of the molecule.

Future Directions and Conclusion

Derivatives of 6-Bromo-2-methyl-1H-indol-4-amine represent a promising and largely unexplored area for the discovery of new therapeutic agents. The versatile synthetic handles on this scaffold allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to fully elucidate their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders. The insights gained from such studies will be invaluable for the rational design of next-generation drugs based on this privileged indole scaffold.

References

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2845-2853. [Link]

-

Campana, R., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 17(1), 53. [Link]

-

Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron, 171, 134432. [Link]

-

Krasavin, M., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 465. [Link]

-

Campana, R., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. [Link]

-

Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114287. [Link]

-

Hernández-Echevarría, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(15), 2686. [Link]

-

López-Moral, A., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Journal of Fungi, 11(10), 843. [Link]

-

Hernández-Echevarría, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PubMed. [Link]

-

Hameed, A., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases. [Link]

-

Iannuzzi, M., et al. (2022). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 13(10), 1569-1583. [Link]

-

Sacco, R., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 26(1), 1. [Link]

-

Horáková, L., & Štolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 233-248. [Link]

-

de Souza, A. M. T., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Arkivoc. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Arkivoc, 2020(1), 146-161. [Link]

-

Horáková, L., & Štolc, S. (1998). Indole derivatives as neuroprotectants. General Physiology and Biophysics, 17(3), 209-220. [Link]

-

Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(5), 1237-1247. [Link]

-

Desai, N. C., et al. (2012). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. E-Journal of Chemistry, 9(3), 1354-1362. [Link]

-

Sgammato, R., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

-

de Sá, A. L., & da Silva, F. de C. (2009). Biomedical Importance of Indoles. Molecules, 14(9), 3419-3449. [Link]

-

Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]

-

Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 868. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]

- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-Methyl-4-amino-6-bromoindole Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved therapeutics.[1][2][3] This guide focuses on the specific, yet underexplored, 2-methyl-4-amino-6-bromoindole scaffold. While a dedicated body of literature on this precise substitution pattern is sparse, this document synthesizes information from disparate studies on related bromoindoles, aminoindoles, and methyl-substituted indoles to construct a foundational understanding. We will deconstruct the scaffold to analyze the predictable influence of each substituent on the molecule's physicochemical properties and biological potential. Furthermore, this guide proposes logical synthetic pathways, details key experimental protocols, and postulates structure-activity relationships to provide a valuable resource for researchers aiming to explore this chemical space for novel drug discovery.

The Privileged Indole Scaffold: A Foundation for Drug Design

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, is a fundamental structural motif in pharmacology.[1][4] Its planarity and 10-π electron system allow for diverse molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for binding to biological targets.[5] This structural versatility has made the indole core a frequent starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents, with modifications at the N1, C2, C3, and benzene ring positions (C4-C7) enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]

Caption: A potential workflow for the synthesis of the target scaffold.

Experimental Protocol: Reduction of a Nitroindole Intermediate

This protocol describes a common and reliable method for converting a nitro group on the indole ring to the desired amine, a critical step in the proposed synthesis. The procedure is adapted from a known synthesis of 4-aminoindole from 4-nitroindole. Objective: To synthesize 2-methyl-4-amino-6-bromoindole from 6-bromo-2-methyl-4-nitro-1H-indole.

Materials:

-

6-Bromo-2-methyl-4-nitro-1H-indole (1 equivalent)

-

Iron powder (Fe), fine grade (3.5 equivalents)

-

Glacial Acetic Acid (AcOH) (7 equivalents)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-bromo-2-methyl-4-nitro-1H-indole (1.0 g, 3.72 mmol) in ethanol (15 mL) in a round-bottom flask, add iron powder (0.73 g, 13.0 mmol) followed by glacial acetic acid (1.5 mL, 26.0 mmol).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Extraction: Disperse the resulting residue in a mixture of water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

-

Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate by rotary evaporation to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the final 2-methyl-4-amino-6-bromoindole as a solid.

Structure-Activity Relationship (SAR) Insights and Therapeutic Postulates

By integrating the findings from related indole analogs, we can postulate the therapeutic potential of the 2-methyl-4-amino-6-bromoindole core and design a strategy for analog development. The combination of a lipophilic bromine atom, a hydrogen-bonding amino group, and a sterically minimal methyl group creates a scaffold with promising features for interacting with various biological targets.

Caption: Key modification points for SAR exploration of the core scaffold.

Postulated Biological Targets and Data Summary

The table below summarizes the activities of structurally related indole compounds, providing a basis for selecting initial screening targets for novel 2-methyl-4-amino-6-bromoindole analogs.

| Scaffold Class | Key Substituents | Biological Activity | Potential Target/Application | Reference |

| 6-Bromoindole Derivatives | 6-Bromo, various at N1/C3 | Antibiotic Potentiation | Bacterial Cystathionine γ-Lyase (CGL) | [6][7] |

| 3-Acyl-6-bromoindoles | 6-Bromo, Acyl at C3 | Antifungal (Mycelial Growth Inhibition) | Fungal enzymes (e.g., SDH) | [8] |

| 6-Aryl-3-aroyl-indoles | 6-Bromo (via precursor) | Anticancer (Cytotoxicity) | Tubulin Polymerization | [9] |

| 5-Bromoindole Derivatives | 5-Bromo, Carboxylic acid at C2 | Anticancer (Growth Inhibition) | Epidermal Growth Factor Receptor (EGFR) | [5] |

| 1H-Indole-2-carboxamides | Amino on attached phenyl | Allosteric Modulation | Cannabinoid Receptor 1 (CB1) | [10] |

| 4-Aminoindole | 4-Amino | Synthetic Intermediate | Anticancer, Anti-inflammatory agents | [11] |

Based on this compiled evidence, the 2-methyl-4-amino-6-bromoindole scaffold is a promising candidate for development as:

-

Novel Antibacterial Adjuvants: Leveraging the known activity of the 6-bromoindole core against bacterial CGL.

-

Kinase Inhibitors: The indole scaffold is a common core for kinase inhibitors, and the specific substitutions could confer selectivity for targets like EGFR, where bromoindoles have shown activity. [5][12]* Antiproliferative Agents: Building on the established role of bromoindoles as tubulin polymerization inhibitors. [13][9]

Future Directions and Conclusion

The 2-methyl-4-amino-6-bromoindole scaffold represents a chemically tractable and biologically promising, yet largely unexplored, area of medicinal chemistry. This guide has synthesized disparate literature to build a strong rationale for its investigation. The combination of a potency-enhancing bromine at C6, a key pharmacophoric amine at C4, and a sterically conservative methyl group at C2 provides a unique foundation for drug design.

Future research should focus on:

-

Synthesis and Characterization: Execution of the proposed synthetic route to produce the core scaffold and a small library of initial analogs with modifications at the N1 and C3 positions.

-

Targeted Biological Screening: Prioritizing screens against bacterial CGL, a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR), and tubulin polymerization assays.

-

Broad-Based Phenotypic Screening: Evaluating the initial library for antiproliferative activity against a panel of cancer cell lines and for antimicrobial activity against clinically relevant bacterial strains.

-

ADMET Profiling: Once lead compounds are identified, conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-like properties.

By systematically exploring the SAR of this scaffold, researchers can unlock its potential and develop novel therapeutic agents to address unmet medical needs in oncology and infectious disease.

References

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC. PubMed Central. Available at: [Link]

-

Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Taylor & Francis. Available at: [Link]

-

Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. PubMed Central. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC. PubMed Central. Available at: [Link]

-

Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

-

Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. MDPI. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. PubMed Central. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Available at: [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Available at: [Link]

-

A manifold implications of indole and its derivatives: A brief Review. ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC. PubMed Central. Available at: [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Available at: [Link]

-

Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. Available at: [Link]

-

Recent Developments in the Synthesis and Biological Activity of Muramylpeptides. ResearchGate. Available at: [Link]

-

Biomedical Importance of Indoles. MDPI. Available at: [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC. PubMed Central. Available at: [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Brominated Aminoindoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] The strategic introduction of substituents, such as amino and bromo groups, profoundly alters the scaffold's physicochemical properties, thereby modulating its pharmacokinetic profile and therapeutic efficacy. This guide offers an in-depth exploration of the core physicochemical characteristics of brominated aminoindoles, a class of compounds with significant therapeutic potential.[4] We will dissect the synthetic strategies, delve into the nuances of their spectroscopic and crystallographic characterization, and analyze key physical properties like lipophilicity and electronic distribution. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide the design and optimization of novel indole-based therapeutics.

Introduction: The Strategic Value of Brominated Aminoindoles

The indole scaffold is a ubiquitous motif in nature and medicine, forming the core of essential molecules like the amino acid tryptophan and neurotransmitter serotonin.[5] Its unique electronic structure and geometric shape allow it to fit into diverse protein binding sites, making it a frequent starting point for drug discovery.[2][3]

The Influence of Bromine and Amino Substituents

The functionalization of the indole ring is a key strategy for tuning its properties. The introduction of a bromine atom, a halogen, serves multiple purposes. It significantly increases lipophilicity, which can enhance membrane permeability.[6][7] Furthermore, bromine's size and polarizability can lead to potent and specific interactions within protein binding pockets, including halogen bonding, which can enhance inhibitor stability and potency.[6][8][9] The position of bromination—most commonly at C-5 or C-6—is critical in defining the molecule's biological activity profile.[1][10][11]

The amino group, conversely, introduces a basic center that can participate in hydrogen bonding and salt-bridge formation, often improving aqueous solubility and providing a crucial anchor point for receptor binding. The interplay between the electron-withdrawing nature of bromine and the electron-donating nature of the amino group creates a unique electronic environment that dictates the molecule's reactivity and interaction landscape.

Therapeutic Landscape

Brominated indoles and aminoindoles have demonstrated a wide spectrum of potent biological activities. They have emerged as promising candidates in various therapeutic areas, including:

-

Oncology: As inhibitors of crucial signaling proteins like protein kinase CK2.[8][9]

-

Anti-inflammatory Agents: By modulating pathways such as nuclear factor kappa B (NF-κB).[4][11]

-

Antimicrobial and Antiviral Agents: Demonstrating activity against a range of pathogens.[5][12][13]

-

Antimalarials: The aminoindole scaffold has shown potent activity against Plasmodium falciparum.[14][15]

This guide provides the fundamental physicochemical framework necessary to rationally design and develop these promising molecules.

Synthesis and Purification: From Blueprint to Material

The synthesis of a specific brominated aminoindole isomer requires a robust and regioselective chemical strategy. The choice of methodology is dictated by the desired substitution pattern and the stability of the starting materials.

Causality in Synthetic Route Selection

While numerous methods exist for indole synthesis, the Bartoli indole synthesis is particularly effective for creating sterically hindered indoles, such as those substituted at the 7-position.[16] This reaction utilizes the interaction of a vinyl Grignard reagent with an ortho-substituted nitrobenzene. Using an ortho-bromonitrobenzene can effectively direct the cyclization, with the bromine atom later serving as a handle for further functionalization or being removed if unnecessary.[16]

For bromination, N-bromosuccinimide (NBS) is often the reagent of choice over harsher alternatives like liquid bromine (Br₂).[17] NBS provides a source of electrophilic bromine under milder conditions, which enhances regioselectivity and minimizes the formation of poly-brominated byproducts and degradation of the sensitive indole nucleus. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reactants.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-indol-7-amine

This protocol outlines a representative synthesis, starting from commercially available 2-bromo-6-nitrotoluene, and demonstrates the principles of regioselective synthesis and purification.

Step 1: Synthesis of 5-Bromo-7-nitro-1H-indole (Leimgruber-Batcho Indole Synthesis)

-

To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL/mmol), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).

-

Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere. The color will change to a deep red.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate enamine.

-

Dissolve the crude enamine in a 1:1 mixture of acetic acid and tetrahydrofuran (THF).

-

Add zinc dust (5.0 eq) portion-wise while keeping the temperature below 40°C with an ice bath. The reaction is exothermic.

-

Stir for 1 hour after the addition is complete.

-

Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-7-nitro-1H-indole.

Step 2: Reduction to 5-Bromo-1H-indol-7-amine

-

Dissolve the 5-bromo-7-nitro-1H-indole (1.0 eq) in ethanol (10 mL/mmol).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

-

Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 5-Bromo-1H-indol-7-amine.

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 3.0.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for a representative brominated aminoindole.

Spectroscopic Elucidation: Confirming the Molecular Identity

Spectroscopic analysis is non-negotiable for structural confirmation. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive characterization.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[20]

-

¹H NMR: The positions of the amino and bromo substituents create a distinct pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield. The amino group (NH₂) protons often appear as a broad singlet, and the indole N-H proton is also a characteristic singlet, typically further downfield (>10 ppm).

-

¹³C NMR: The carbon atom directly bonded to the bromine (C-Br) exhibits a characteristic signal whose chemical shift is influenced by the "heavy atom effect." Other carbons in the ring are shifted based on the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their vibrational frequencies.[21]

-

N-H Stretching: The amino group (R-NH₂) will typically show two distinct peaks in the 3300-3500 cm⁻¹ region, while the indole N-H stretch appears as a single, often sharp, peak in the same vicinity.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic indole core.

-

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. For brominated compounds, MS is particularly powerful due to the unique isotopic signature of bromine.[22]

-

Isotopic Pattern: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Summary of Spectroscopic Data for a Representative Compound

Table 1: Expected Spectroscopic Data for 5-Bromo-1H-indol-7-amine

| Technique | Feature | Expected Observation | Causality/Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplets/Doublets between 6.5-7.5 ppm | Specific chemical shifts and coupling constants define the substitution pattern on the aromatic ring. |

| NH₂ Protons | Broad singlet ~3.5-5.0 ppm | Protons on nitrogen undergo rapid exchange, leading to signal broadening. | |

| Indole NH Proton | Broad singlet >10 ppm | Deshielded proton due to aromaticity and hydrogen bonding potential. | |

| ¹³C NMR | Aromatic Carbons | Signals between 100-140 ppm | Chemical shifts reflect the electronic environment created by the substituents. |

| C-Br Carbon | Signal shifted due to halogen attachment | The carbon directly attached to bromine is clearly identifiable. | |

| IR | N-H Stretches | Two peaks ~3450 & 3350 cm⁻¹ (NH₂), one peak ~3300 cm⁻¹ (indole NH) | Characteristic vibrations of primary amine and indole N-H bonds. |

| Aromatic C=C | Peaks ~1600, 1500, 1450 cm⁻¹ | Vibrations of the fused aromatic ring system. |

| MS (EI) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks of ~1:1 intensity | Confirms the presence of one bromine atom and provides the molecular weight. |

Structural Analysis by X-ray Crystallography

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state.[23] This technique is the gold standard for determining precise bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern how molecules pack in a crystal and interact with biological targets.

The Importance of Intermolecular Interactions

In the context of drug design, understanding intermolecular forces is paramount. X-ray crystallography can reveal:

-

Hydrogen Bonding: The amino group and the indole N-H are potent hydrogen bond donors, and their interactions with acceptor atoms can be precisely mapped.

-

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) that can interact favorably with nucleophiles like oxygen or nitrogen atoms. This non-covalent interaction is increasingly recognized as a key factor in ligand-protein binding and can significantly enhance binding affinity.[6]

-

π-π Stacking: The planar indole rings can stack on top of each other, contributing to the overall stability of the crystal lattice and providing insights into potential interactions with aromatic residues in a protein active site.

Detailed Protocol: Single-Crystal X-ray Diffraction Workflow

Step 1: Crystal Growth

-

Dissolve the purified brominated aminoindole in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

-

Employ a slow crystallization technique. The most common method is slow evaporation, where the solvent is allowed to evaporate from an open or partially covered vial over several days at room temperature.

-

Alternative methods include vapor diffusion (placing a solution of the compound in a vial inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble) or slow cooling of a saturated solution.

-

Harvest a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope.

Step 2: Data Collection

-

Mount the selected crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations, which results in a higher-resolution diffraction pattern.[17]

-

Irradiate the crystal with a monochromatic X-ray beam (often from a synchrotron source for higher intensity).[24]

-

Rotate the crystal in the X-ray beam and record the resulting diffraction pattern on a detector (e.g., a CCD or CMOS detector).[24]

Step 3: Structure Solution and Refinement

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization of Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Core Physicochemical Properties and Their Significance

The biological fate of a drug molecule is governed by its physicochemical properties. For brominated aminoindoles, the interplay of the substituents creates a profile that must be understood for effective drug development.

Lipophilicity (LogP) and Solubility

-

Lipophilicity: Measured as the partition coefficient (LogP), this parameter describes a compound's preference for a lipid versus an aqueous environment. The introduction of a bromine atom significantly increases a molecule's lipophilicity.[25] This can improve its ability to cross cell membranes but, if too high, can also lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity.

-

Solubility: The amino group can be protonated at physiological pH, forming a charged species that enhances aqueous solubility. The overall solubility of a brominated aminoindole is a balance between the lipophilic character of the bromo-indole core and the hydrophilic nature of the (potentially protonated) amino group.[7]

Electronic Properties and pKa

-

pKa: The pKa of the amino group is a measure of its basicity. The electronic nature of the indole ring and the presence of the electron-withdrawing bromine atom will influence this value. A lower pKa indicates a less basic amine. This is critical as the ionization state of the molecule at physiological pH (around 7.4) determines its charge, which in turn affects its solubility and ability to interact with charged residues in a protein target.

Visualization of Structure-Property Relationships

Caption: Interplay of substituents and their effect on key properties.

Conclusion: An Integrated Perspective for Drug Discovery

The physicochemical characteristics of brominated aminoindoles are a direct consequence of their molecular architecture. The indole core provides a privileged scaffold, while the bromine and amino substituents serve as critical tuning elements. Bromination enhances lipophilicity and can introduce potent halogen bonding interactions, often boosting biological potency.[6][8] The amino group provides a key site for hydrogen bonding and modulates solubility and basicity.

A thorough understanding of these properties, validated through rigorous synthesis, purification, and characterization, is not merely an academic exercise. It is the foundation of rational drug design. By correlating these fundamental physicochemical characteristics with biological activity, researchers can more effectively navigate the complex landscape of drug discovery, optimizing molecules for enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This integrated approach is essential for translating the promise of the brominated aminoindole scaffold into tangible therapeutic solutions.

References

-

Micallef, A. S., et al. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. Available at: [Link]

-

(n.d.). Bromine, Inorganic Compounds. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

-

Grebner, C., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Available at: [Link]

-

(2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

-

Ojakoski, T., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

-

(n.d.). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PMC. Available at: [Link]

-

Almabruk, A. A., et al. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. PMC - NIH. Available at: [Link]

-

Nakamura, Y., et al. (n.d.). Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2. PubMed Central. Available at: [Link]

-

Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. PubMed. Available at: [Link]

-

(n.d.). ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction. ResearchGate. Available at: [Link]

-

(n.d.). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. Available at: [Link]

-

Salim, A. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Available at: [Link]

-

Grebner, C., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. Available at: [Link]

-

Karcz, T., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

-

(2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

-

Barker, R. H., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Medicines for Malaria Venture. Available at: [Link]

-

Ciambrone, G., et al. (n.d.). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. UNICAM. Available at: [Link]

-

(2019). Bromine. Medicine LibreTexts. Available at: [Link]

-

Kaushik, N. K., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

(2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

Gevorgyan, V., et al. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. Available at: [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

(n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Gond, S. R., et al. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. Available at: [Link]

-

Bjeldanes, L. F., et al. (2009). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Taylor & Francis. Available at: [Link]

-

Lolli, G., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PubMed. Available at: [Link]

-

de Sá Alves, F. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed. Available at: [Link]

-

Ullah, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]

-

(2025). (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

(n.d.). Pharmaceuticals. BSEF. Available at: [Link]

-

(n.d.). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science (RSC Publishing). Available at: [Link]

-

Haji, D. S., et al. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. Available at: [Link]

-

Martins, B. M. C., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. Available at: [Link]

-

Bhardwaj, H., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. ResearchGate. Available at: [Link]

-

Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

-

(n.d.). PHARMACY 614 BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Available at: [Link]

-

(n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at: [Link]

-

de Jong, M., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc | MDPI [mdpi.com]

- 12. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 22. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. revmedchir.ro [revmedchir.ro]

The Privileged Scaffold: Therapeutic Applications and Synthetic Workflows of 6-Bromo-2-methyl-1H-indol-4-amine

Target Audience: Medicinal Chemists, Assay Biologists, and CMC (Chemistry, Manufacturing, and Controls) Specialists. Scope: Structural rationale, targeted therapeutic applications (oncology/kinase inhibition), and self-validating synthetic methodologies.

Executive Summary

In modern drug discovery, the architectural foundation of a targeted therapeutic often dictates its clinical success. 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly prized, privileged scaffold. Its precise arrangement of functional groups provides medicinal chemists with a versatile template for designing ATP-competitive kinase inhibitors and epigenetic modulators. This whitepaper deconstructs the structural causality of this molecule and provides field-proven, self-validating protocols for its functionalization.

Pharmacophore Deconstruction & Structural Causality

The design of ATP-competitive inhibitors relies heavily on mimicking the purine ring of adenosine triphosphate (ATP) to competitively occupy the active site of kinases[1]. The 6-Bromo-2-methyl-1H-indol-4-amine scaffold offers four distinct vectors for rational drug design:

-

The 1H-Indole Core (Hinge Binder): The indole nitrogen (N1-H) acts as a critical hydrogen bond donor. In the ATP-binding pocket, it forms a robust hydrogen bond with the backbone carbonyl of the kinase hinge region (typically a Methionine or Cysteine residue), anchoring the molecule[1].

-

The 2-Methyl Substitution (Steric Shield): The addition of a methyl group at the C2 position serves a dual purpose. First, it introduces a steric clash that restricts the rotation of the indole core, locking the molecule into a rigid, bioactive conformation. Second, it blocks cytochrome P450-mediated metabolic oxidation at the C2 position, a common liability that leads to rapid clearance of indole-based drugs.

-

The 4-Amino Group (Solvent Channel Vector): Positioned to point toward the solvent-exposed channel or the DGF (Asp-Gly-Phe) motif, the primary amine is an ideal synthetic handle. It is readily converted into amides or ureas, which can form additional hydrogen bonds with the DGF motif to stabilize the inactive "DFG-out" kinase conformation (Type II inhibition).

-

The 6-Bromo Group (Hydrophobic Probe): Bromine is a highly reactive handle for transition-metal-catalyzed cross-coupling. By utilizing Suzuki-Miyaura or Buchwald-Hartwig reactions at this position, chemists can append diverse aryl or heteroaryl groups to explore the deep hydrophobic pockets adjacent to the ATP-binding site, driving target selectivity[2].

Workflow for functionalizing the 6-Bromo-2-methyl-1H-indol-4-amine scaffold.

Therapeutic Applications: Oncology & Kinase Inhibition

Derivatives of the 6-Bromo-2-methyl-1H-indol-4-amine scaffold have shown profound efficacy in oncology, specifically as inhibitors of cell-cycle and signaling kinases.

-

Aurora Kinase B Inhibitors: Aurora B is a serine/threonine kinase essential for chromosome segregation and cytokinesis. Indole-based inhibitors competitively bind the ATP pocket, preventing the phosphorylation of Histone H3. This leads to catastrophic cell cycle arrest, tetraploidy, and ultimately apoptosis in rapidly dividing cancer cells (e.g., non-small cell lung cancer and leukemia)[3].

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: By functionalizing the 4-amino group with an electrophilic Michael acceptor (e.g., acrylamide), this scaffold can be adapted into an irreversible covalent inhibitor targeting Cys481 in the BTK active site, a validated strategy for treating B-cell malignancies[1].

Mechanism of action for indole-based Aurora B kinase inhibitors.

Quantitative Data & Scaffold Profiling

To ensure successful integration into drug discovery pipelines, understanding the physicochemical baseline of the scaffold is critical.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 225.09 g/mol | Highly efficient ligand efficiency (LE); leaves ample MW budget (<500 Da) for functionalization. |

| LogP (Predicted) | ~2.4 | Optimal lipophilicity for passive membrane permeability. |

| H-Bond Donors | 3 (NH₂, NH) | Strong potential for hinge and DGF motif interactions. |

| H-Bond Acceptors | 1 (N) | Minimizes desolvation penalty upon binding. |

| TPSA | 41.8 Ų | Excellent potential for blood-brain barrier (BBB) penetration if targeting CNS kinases. |

Table 2: Catalyst Optimization for C6-Suzuki-Miyaura Coupling[4]

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality / Notes |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 90-95 | Bidentate ligand accelerates reductive elimination; best for sterically hindered indoles. |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 20-25 | Monodentate ligand suffers from slow oxidative addition into the C-Br bond. |

| Pd Nanoparticles | None | K₃PO₄ | Water | 37 | 85-90 | Mild, bio-orthogonal conditions; prevents degradation of unprotected amines[4]. |

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol 1: C6-Suzuki-Miyaura Cross-Coupling (Hydrophobic Pocket Exploration)

Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich indole systems.

-

Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

-

Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Causality: The biphasic system ensures the solubility of the organic scaffold and the inorganic base, driving the transmetalation step.

-

Reaction: Heat the mixture to 80 °C under vigorous stirring.

-

In-Process Control (IPC): Monitor conversion via UPLC-MS after 2 hours. The reaction is deemed complete when the characteristic bromine isotope pattern (m/z [M+H]+ 225/227) accounts for <2% of the total UV area.

-

Workup & Scavenging: Cool to room temperature. Filter the mixture through a pad of Celite to remove bulk palladium. To remove trace heavy metals (critical for biological assays), treat the organic filtrate with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 4 hours before final column chromatography.

Protocol 2: C4-Amine Derivatization via Isocyanate Capture (Urea Formation)

Rationale: Ureas are potent hydrogen bond networks. We utilize a non-nucleophilic base (DIPEA) to ensure the C4-amine remains in its reactive free-base form without competing for the electrophile.

-

Preparation: Dissolve the C6-functionalized intermediate from Protocol 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (9:1 v/v).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and stir at 0 °C for 10 minutes.

-

Coupling: Dropwise, add the desired aryl isocyanate (1.1 equiv) dissolved in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete urea formation.

-

Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final targeted kinase inhibitor.

References

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules (NIH/PMC) URL:[Link]

-

Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature Source: ChemistryOpen (NIH/PMC) URL:[Link]

-